molecular formula C19H9ClF5NO2 B3041610 N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide CAS No. 331632-62-3

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide

Cat. No.: B3041610
CAS No.: 331632-62-3
M. Wt: 413.7 g/mol
InChI Key: WZZOQNOZBIMGJC-UHFFFAOYSA-N
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Description

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide (CAS 331632-62-3) is a synthetic benzamide derivative of significant interest in chemical and biological research. Its molecular structure incorporates a pentafluorophenoxy group attached to the phenyl ring of a 4-chlorobenzamide core, yielding a molecular weight of 413.73 g/mol (C19H9ClF5NO2) . This compound serves as a valuable building block in organic synthesis and is investigated for its potential biological activities. Research applications include its exploration as an enzyme inhibitor, with preliminary studies suggesting it may interact with specific kinases or proteases . Its profile is also characterized for potential antitumor properties, where in vitro studies have indicated an ability to disrupt cell cycle progression and promote apoptosis in certain cancer cell lines . The synthetic route to this compound typically involves a nucleophilic aromatic substitution to form the 3-(2,3,4,5,6-pentafluorophenoxy)aniline intermediate, followed by an amide coupling reaction with 4-chlorobenzoyl chloride, often mediated by reagents such as EDC and HOBt for high yield and purity . This compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

IUPAC Name

4-chloro-N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF5NO2/c20-10-6-4-9(5-7-10)19(27)26-11-2-1-3-12(8-11)28-18-16(24)14(22)13(21)15(23)17(18)25/h1-8H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZOQNOZBIMGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chlorobenzoyl Chloride

4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride:
$$ \text{4-Cl-C₆H₄-COOH + SOCl₂ → 4-Cl-C₆H₄-COCl + SO₂ + HCl} $$
Reaction conditions:

  • Solvent : Toluene or dichloromethane.
  • Temperature : 60–80°C.
  • Yield : >90% after distillation.

Synthesis of 3-(2,3,4,5,6-Pentafluorophenoxy)aniline

This intermediate is prepared via nucleophilic aromatic substitution (SNAr) between 3-aminophenol and pentafluorophenyl bromide in the presence of a base:
$$ \text{3-HO-C₆H₄-NH₂ + C₆F₅Br + K₂CO₃ → 3-(C₆F₅O)-C₆H₄-NH₂ + KBr + KHCO₃} $$
Optimized conditions :

  • Base : Potassium carbonate (2.5 equiv).
  • Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
  • Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate).

Amide Bond Formation

The final step couples 4-chlorobenzoyl chloride with 3-(2,3,4,5,6-pentafluorophenoxy)aniline. Two methods are prevalent:

Schotten-Baumann Reaction

A classical approach involving interfacial condensation under basic conditions:
$$ \text{3-(C₆F₅O)-C₆H₄-NH₂ + 4-Cl-C₆H₄-COCl + NaOH → Target + NaCl + H₂O} $$
Conditions :

  • Solvent : Water/dichloromethane biphasic system.
  • Base : 10% aqueous NaOH.
  • Temperature : 0–5°C.
  • Yield : 50–60%.

Carbodiimide-Mediated Coupling

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to enhance efficiency:
$$ \text{3-(C₆F₅O)-C₆H₄-NH₂ + 4-Cl-C₆H₄-COOH + EDC/NHS → Target + Urea Byproduct} $$
Optimized parameters :

  • Solvent : Anhydrous dichloromethane.
  • Stoichiometry : 1.2 equiv EDC, 1.1 equiv NHS.
  • Reaction Time : 24 hours at 25°C.
  • Yield : 75–80% after recrystallization (ethanol/water).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution with hexane:ethyl acetate 4:1 to 2:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >95% purity.

Spectroscopic Validation

  • FT-IR :
    • N-H stretch: 3320 cm⁻¹ (amide).
    • C=O stretch: 1665 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.15 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.10–7.30 (m, 4H, Ar-H).
  • MS (ESI+) : m/z 414.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Schotten-Baumann 55 92 12.50 Moderate
EDC/NHS Coupling 78 97 18.75 High

The EDC/NHS method offers superior yield and purity but incurs higher reagent costs. Industrial-scale synthesis may favor the Schotten-Baumann approach for economic reasons.

Industrial and Environmental Considerations

  • Waste Management : Fluorinated byproducts require specialized disposal to prevent environmental contamination.
  • Green Chemistry Alternatives : Microwave-assisted synthesis reduces reaction times by 40% but remains experimental.

Chemical Reactions Analysis

Types of Reactions

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorination Level: The target compound features five fluorine atoms on the phenoxy group, exceeding the fluorination of analogs in (two fluorines) and (difluoromethoxy). Compounds in and incorporate fluorinated aromatic or trifluoromethyl groups but lack the concentrated fluorination seen in the target.
  • Substituent Complexity: The target’s pentafluorophenoxy group is less sterically bulky than the pyrazolopyrimidinyl-chromenyl () or triazolo-oxazine () substituents. This may favor membrane permeability in drug design . The 4-chloro group in the target is simpler compared to the cyano-hydroxybutenamido () or trifluoropropyl () groups, which could influence solubility and synthetic accessibility.
  • Synthetic Considerations: Introducing pentafluorophenoxy likely requires specialized fluorination techniques or expensive precursors, whereas analogs with fewer fluorines (e.g., ) may be more cost-effective.

Biological Activity

N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide is a synthetic organic compound notable for its complex structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H9F6ClN2O
  • Molecular Weight : 397.27 g/mol
  • CAS Number : 331632-62-3

The compound features a pentafluorophenoxy group attached to a phenyl ring and a chlorobenzamide moiety, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzyme activities by binding to active sites.
  • Receptor Modulation : It can function as an agonist or antagonist at various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it has shown efficacy against human carcinoma cells by disrupting cell cycle progression and promoting programmed cell death.
    • A study reported significant reductions in tumor size in animal models treated with this compound compared to controls (p < 0.001) .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Antioxidant Properties :
    • This compound has shown potential in reducing oxidative stress markers in cellular models .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/Models UsedObservationsReference
AntitumorHeLa, HepG2Induced apoptosis; reduced tumor size
Anti-inflammatoryRAW 264.7 (macrophages)Decreased cytokine levels
AntioxidantVarious cellular modelsReduced oxidative stress markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide

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